1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(3-chloropropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1-3H2 |
InChI Key |
NOJPBDHUOPXGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCCl)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction via Hydrazone Cyclization
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. As demonstrated in the synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde, acetophenone phenylhydrazine undergoes cyclization with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the pyrazole-4-carbaldehyde scaffold. For 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde, the hydrazine precursor must incorporate a 3-chloropropyl group.
Reaction Scheme
-
Hydrazone Formation : Condensation of 3-chloropropyl ketone with hydrazine.
-
Cyclization : Treatment with POCl₃/DMF at 70–80°C to form this compound.
Optimization Notes
Direct N-Alkylation of Pyrazole-4-carbaldehyde Derivatives
Alkylation of 1H-Pyrazole-4-carbaldehyde
1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7) serves as a starting material for N-alkylation. As reported in the synthesis of SEM-protected pyrazoles, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ or NaH) introduces the 3-chloropropyl group at the N-1 position.
Procedure
-
Substrate : 1H-Pyrazole-4-carbaldehyde (1 equiv).
-
Alkylating Agent : 1-Bromo-3-chloropropane (1.2 equiv).
Challenges
-
Competing O-alkylation is mitigated by polar aprotic solvents (DMF, DMSO).
-
Regioselectivity for N-1 over N-2 alkylation is ensured sterically.
Oxidation of 4-Hydroxymethylpyrazole Precursors
MnO₂-Mediated Oxidation
A two-step approach involves synthesizing 1-(3-chloropropyl)-1H-pyrazole-4-methanol followed by oxidation to the aldehyde. This method, adapted from ChemicalBook, uses MnO₂ in acetone at 60°C for 4 h.
Steps
-
Alkylation : 1H-Pyrazole-4-methanol + 1-bromo-3-chloropropane → 1-(3-chloropropyl)-1H-pyrazole-4-methanol.
-
Oxidation : MnO₂ (10 equiv) in acetone, 60°C, 4 h → aldehyde.
Yield Data
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-chloropropyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
A study highlighted the synthesis of novel pyrazole derivatives from 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde, which showed significant cytotoxic effects against various cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, revealing their potential as anticancer agents .
Agricultural Chemistry
Field trials have demonstrated the efficacy of pyrazole derivatives in controlling pest populations in crops such as maize and rice. These studies reported a significant reduction in pest damage and an increase in crop yields when using formulations containing this compound .
Material Science
| Property | Pyrazole-Modified Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Chemical Resistance | Superior | Moderate |
Analytical Chemistry
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloropropyl and aldehyde groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(3-chloropropyl)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which may affect its reactivity and biological activity.
1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of an aldehyde group can influence the compound’s solubility and interaction with biological targets.
1-(3-chloropropyl)-1H-pyrazole-4-nitrile:
Biological Activity
1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a chloropropyl group and a formyl group at the 4-position. This compound has attracted attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C₈H₈ClN₃O. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group while maintaining the integrity of the pyrazole structure. The following table summarizes some synthetic routes and their outcomes:
| Synthesis Method | Description | Yield |
|---|---|---|
| Vilsmeier-Haack Reaction | Reaction with phosphorus oxychloride and DMF | High |
| Condensation Reactions | Using hydrazine derivatives with aldehydes | Moderate |
| Cyclization Methods | Cyclization of substituted hydrazines | Variable |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Case Study: A derivative similar to this compound showed an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against MRSA, indicating potent antibacterial activity .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. They often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Research Findings: In in vivo models, compounds with similar structures exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been explored extensively. These compounds have shown promising results in inhibiting cancer cell lines by targeting specific pathways involved in tumor growth.
- Example: A related pyrazole derivative demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values around 2 µM, suggesting potential for further development as anticancer agents .
The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Many pyrazole compounds inhibit key enzymes involved in inflammation and tumor progression.
- Receptor Modulation: Some derivatives may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
Q & A
Advanced Question
- Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria.
- Enzyme Inhibition : Screen against kinases or oxidoreductases via fluorescence-based assays (e.g., NADH depletion).
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Note : The chloropropyl group may enhance membrane permeability, but verify solubility in DMSO/PBS mixtures to avoid false negatives .
How can conflicting data on regioselectivity in derivative synthesis be reconciled?
Advanced Question
Conflicting reports on substitution patterns (e.g., 4- vs. 5-position reactivity) often arise from divergent reaction conditions. Conduct kinetic vs. thermodynamic control experiments :
- Low temperature (<0°C) favors kinetic products (e.g., 4-substitution).
- High temperature (>80°C) drives thermodynamic stabilization (e.g., 5-substitution via ring rearrangement). Validate using HPLC-MS and computational modeling .
What are the best practices for storing and handling this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
